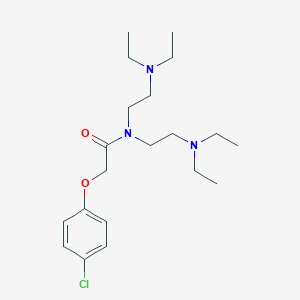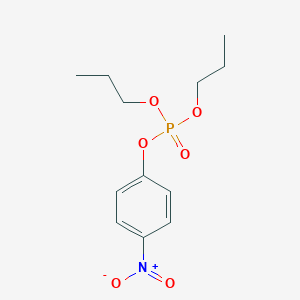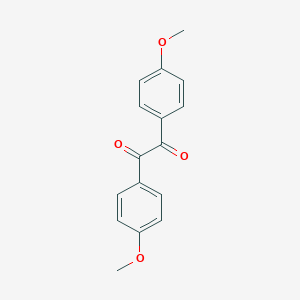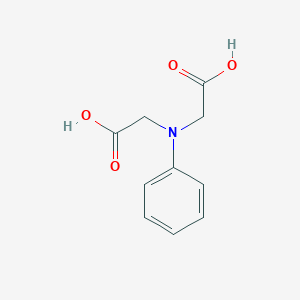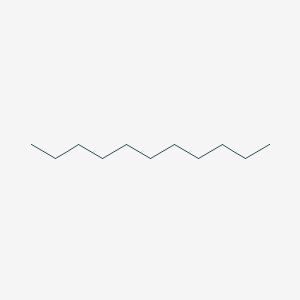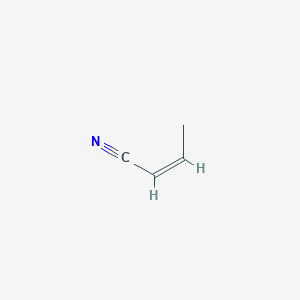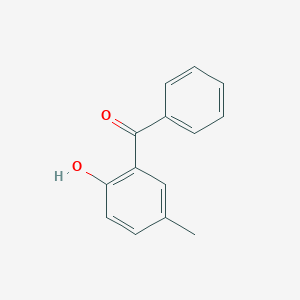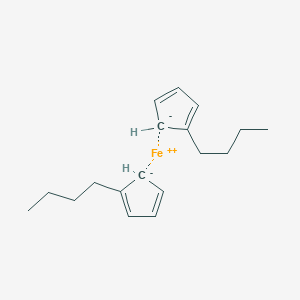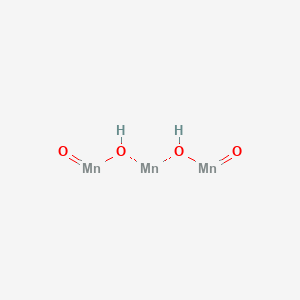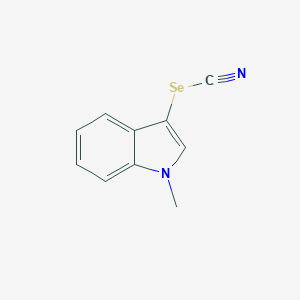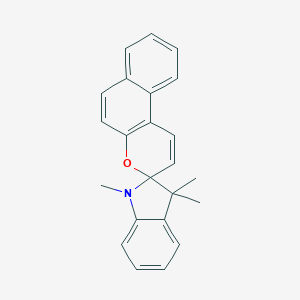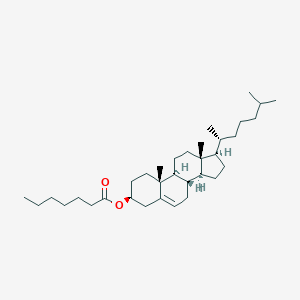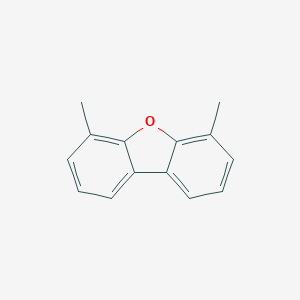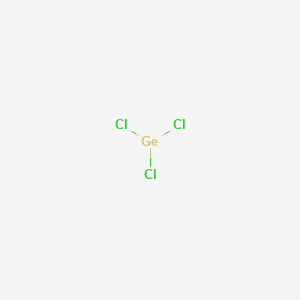
Trichlorogermane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trichlorogermane is a chemical compound with the formula Cl₃GeH. It is a germanium-based compound that is known for its reactivity and versatility in various chemical processes. This compound is a colorless liquid at room temperature and is primarily used in organic synthesis and materials science .
作用機序
Target of Action
Trichlorogermane is known to readily react with unbranched olefins . The primary targets of this compound are therefore unbranched olefins, which are unsaturated hydrocarbons containing at least one carbon-carbon double bond .
Mode of Action
This compound interacts with its targets (unbranched olefins) through a process known as hydrogermylation . This reaction may take both hydrogermylation and double germylation pathways . In the presence of ethers, a complex of this compound with ether is formed, and it reacts only according to the double germylation pathway .
Biochemical Pathways
The reaction of this compound with unbranched olefins can follow several pathways, including hydrogermylation and double germylation These reactions result in the formation of new compounds, altering the biochemical pathways involved
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the modification of unbranched olefins through hydrogermylation and double germylation . These reactions result in the formation of new compounds, potentially altering the biochemical environment within the cell.
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of other compounds. For example, this compound is known to readily react with unbranched olefins at normal temperature or at slightly elevated temperature without a catalyst . Additionally, the presence of ethers can influence the reaction pathway of this compound .
準備方法
Synthetic Routes and Reaction Conditions: Trichlorogermane can be synthesized through several methods. One common method involves the reaction of germanium tetrachloride with hydrogen gas in the presence of a catalyst. The reaction is typically carried out at elevated temperatures to facilitate the formation of this compound .
Industrial Production Methods: In industrial settings, this compound is often produced by the direct synthesis method, which involves the reaction of germanium dioxide with hydrochloric acid and a reducing agent such as hydrogen gas. This method is efficient and yields high-purity this compound .
化学反応の分析
Types of Reactions: Trichlorogermane undergoes various types of chemical reactions, including:
Hydrogermylation: this compound reacts with olefins to form germylated products.
Substitution Reactions: this compound can react with nucleophiles, leading to the substitution of chlorine atoms with other functional groups.
Complex Formation: this compound forms complexes with ethers and other ligands, which can alter its reactivity and lead to different reaction pathways.
Common Reagents and Conditions:
Hydrogermylation: Typically carried out at normal or slightly elevated temperatures without a catalyst.
Substitution Reactions: Often involve nucleophiles such as amines or alcohols under mild conditions.
Complex Formation: Involves the use of ethers or other ligands to form stable complexes with this compound.
Major Products:
Hydrogermylation: Produces germylated olefins.
Substitution Reactions: Yields substituted germanium compounds.
Complex Formation: Results in the formation of this compound-ether complexes.
科学的研究の応用
Trichlorogermane has a wide range of applications in scientific research:
類似化合物との比較
Trimethylgermane: Another germanium-based compound that reacts with olefins but has different reactivity compared to trichlorogermane.
Germanium Tetrachloride: A precursor to this compound and other germanium compounds, used in similar applications but with distinct chemical properties.
Trichlorosilane: A silicon analog of this compound, used in the production of silicon-containing materials and has different reactivity patterns.
Uniqueness: this compound is unique due to its ability to form stable complexes with ethers and its reactivity in hydrogermylation reactions without the need for a catalyst. This makes it a valuable reagent in organic synthesis and materials science .
特性
InChI |
InChI=1S/Cl3Ge/c1-4(2)3 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YITSIQZHKDXQEI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
Cl[Ge](Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl3Ge |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1184-65-2 |
Source


|
| Record name | Germane, trichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001184652 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Germane, trichloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Trichlorogermane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.339 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
